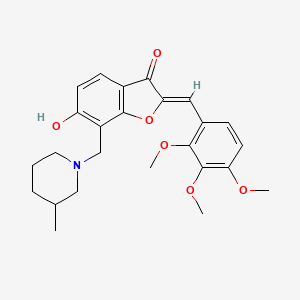
(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H29NO6 and its molecular weight is 439.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. The benzofuran scaffold is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this compound, supported by case studies and research findings.
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives often depends on their structural modifications. The presence of hydroxyl groups and various substituents on the benzofuran ring significantly influences their activity. For instance, compounds with hydroxyl groups at the C-6 position have shown enhanced antibacterial properties, while substituents at the C-3 position can affect cytotoxicity and apoptosis induction in cancer cells .
1. Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit potent anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (leukemia) | 15.5 | Induces apoptosis via ROS generation |
| Compound B | A549 (lung) | 40.71 | Inhibits tubulin polymerization |
| Compound C | MCF7 (breast) | 25.0 | Modulates cell cycle arrest |
These compounds were shown to induce apoptosis through mechanisms involving reactive oxygen species (ROS) and mitochondrial dysfunction .
2. Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies indicate that modifications at specific positions on the benzofuran ring can enhance activity against various pathogens.
| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Compound D | 0.78 µg/mL |
| Escherichia coli | Compound E | 12.5 µg/mL |
| Candida albicans | Compound F | 5.0 µg/mL |
The presence of halogen or hydroxyl groups at the 4, 5, or 6 positions is crucial for exhibiting antibacterial activity .
3. Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives are notable. One study reported that certain derivatives significantly reduced levels of pro-inflammatory cytokines such as TNF and IL-1 in vitro.
| Cytokine | Reduction (%) |
|---|---|
| TNF | 93.8 |
| IL-1 | 98 |
| IL-8 | 71 |
This suggests that this compound may possess similar anti-inflammatory capabilities .
Case Studies
Several case studies have highlighted the promising biological activities of benzofuran derivatives:
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of a series of benzofuran derivatives on human cancer cells. Notably, one derivative exhibited a significant reduction in cell viability in K562 cells after 48 hours of exposure, indicating strong pro-apoptotic activity.
- Antibacterial Screening : Another research effort focused on the antibacterial potential against resistant strains like MRSA and E. coli, revealing that specific modifications led to enhanced potency compared to standard antibiotics .
属性
IUPAC Name |
(2Z)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-15-6-5-11-26(13-15)14-18-19(27)9-8-17-22(28)21(32-24(17)18)12-16-7-10-20(29-2)25(31-4)23(16)30-3/h7-10,12,15,27H,5-6,11,13-14H2,1-4H3/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGOXDHCPJCCCE-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














